Cesium hexafluoroarsoranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

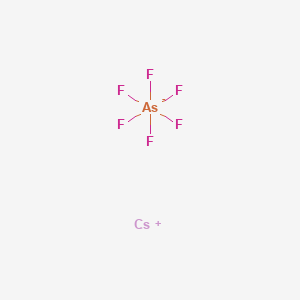

Cesium hexafluoroarsoranuide, also known as cesium hexafluoroarsenate, is a compound with the molecular formula AsCsF6 . It is composed of the elements arsenic (As), cesium (Cs), and fluorine (F). The molecular weight of this compound is 321.81747 g/mol .

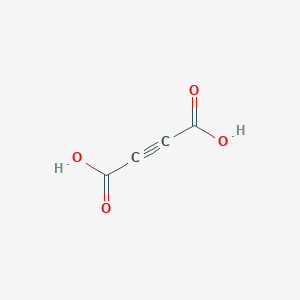

Molecular Structure Analysis

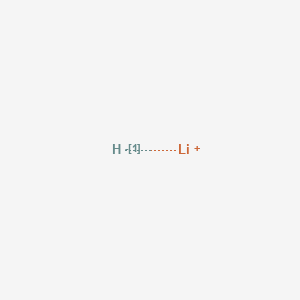

The molecular structure of cesium hexafluoroarsoranuide consists of one arsenic atom, one cesium atom, and six fluorine atoms . The InChI representation of the compound isInChI=1S/AsF6.Cs/c2-1(3,4,5,6)7;/q-1;+1 . The compound’s canonical SMILES representation is FAs-(F)(F)(F)F.[Cs+] . Physical And Chemical Properties Analysis

Cesium hexafluoroarsoranuide has a molecular weight of 321.81747 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 321.817465 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 8 .Scientific Research Applications

Cesium Removal from Aqueous Solutions

Cesium hexafluoroarsoranuide can be used in the removal of cesium from aqueous solutions . This process is crucial for the development of a cesium removal system. The study revealed that the initial concentration was the most significant factor followed by contact time . The optimum conditions for maximum cesium removal were identified as a pH of 6, an initial concentration of 200 mg/L, and a contact time of 30 minutes .

Radioactive Waste Treatment

Cesium hexafluoroarsoranuide has applications in the treatment of radioactive waste liquids . Geomaterials, including fly ash and slag, were prepared as adsorbents using an alkali activator for the removal of Cs from radioactive waste liquids . The fly ash-based geomaterials showed a maximum Cs adsorption capacity of 89.32 mg·g −1 and a high partition coefficient of 31.02 mg·g −1 ·mM −1 for the Cs under experimental conditions .

Adsorption Capacity Enhancement

The compound can be used to enhance the adsorption capacity of certain materials . In a study, fly ash-based geomaterials were found to have a high adsorption capacity for cesium .

Partition Coefficient Improvement

Cesium hexafluoroarsoranuide can be used to improve the partition coefficient of certain materials . In a study, fly ash-based geomaterials were found to have a high partition coefficient for cesium .

Nuclear Contaminated Waste Treatment

Cesium hexafluoroarsoranuide can be used in the treatment and disposal of nuclear-contaminated waste . Fly ash-based geomaterials may be a promising option for this application .

Sorbent Optimization

Cesium hexafluoroarsoranuide can be used in the optimization of sorbents based on iron diferrocyanide . This application is crucial for the development of effective cesium removal systems .

Mechanism of Action

Target of Action

Cesium hexafluoroarsoranuide, like other cesium compounds, primarily targets cesium ion channels in biological systems . These channels play a crucial role in maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes.

Mode of Action

The compound interacts with its targets through ion exchange mechanisms . Cesium ions from the compound replace other ions (like sodium or potassium) in the ion channels, leading to changes in the electrochemical gradient . This can affect the functioning of the cells and the overall organism.

Biochemical Pathways

Given the role of cesium ions in biological systems, it can be inferred that the compound may affect pathways related toion transport and cellular signaling . The downstream effects could include altered cell function and potentially disrupted communication between cells.

Pharmacokinetics

Based on studies of similar cesium compounds, it can be inferred that the compound is likely to be absorbed into the body, distributed to various tissues (especially those rich in ion channels), and excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of cesium hexafluoroarsoranuide’s action would depend on the concentration of the compound and the specific biological system . Potential effects could include changes in cell function due to altered ion gradients, and possibly cytotoxic effects at high concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cesium hexafluoroarsoranuide. For instance, the presence of other ions in the environment could affect the ion exchange process, thereby influencing the compound’s action . Additionally, factors like pH and temperature could potentially affect the stability of the compound.

properties

IUPAC Name |

cesium;hexafluoroarsenic(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Cs/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMLYGMJVBRXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCsF6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557421 |

Source

|

| Record name | Caesium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.81747 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium hexafluoroarsoranuide | |

CAS RN |

18424-16-3 |

Source

|

| Record name | Caesium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)